![molecular formula C14H13ClO2 B2487161 (4-Chlorophenyl)(4-methoxyphenyl)methanol CAS No. 34979-37-8](/img/structure/B2487161.png)
(4-Chlorophenyl)(4-methoxyphenyl)methanol
Overview
Description
“(4-Chlorophenyl)(4-methoxyphenyl)methanol” is a chemical compound with the molecular formula C14H13ClO2 . It has a molecular weight of 248.71 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The InChI code for “(4-Chlorophenyl)(4-methoxyphenyl)methanol” is 1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 . This indicates the specific arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
“(4-Chlorophenyl)(4-methoxyphenyl)methanol” is a powder with a melting point of 63-65°C . It is stored at room temperature .Scientific Research Applications
- Its structural features can be modified to enhance bioavailability, binding affinity, and pharmacokinetics. Medicinal chemists explore derivatives of this compound for potential therapeutic applications .
- By modifying the phenyl rings or functional groups, they aim to develop potent antihistamines that can alleviate allergic reactions and related symptoms .
- By understanding its interactions with receptors and neurotransmitters, they aim to develop safer and more effective sedatives or sleep aids .
- For instance, 4-Chlorothiophenol (a similar derivative) has been used to modify poly(vinyl chloride) and synthesize halogenated polymers .
- Researchers explore the coordination behavior of (4-Chlorophenyl)(4-methoxyphenyl)methanol with metal ions, potentially leading to new catalysts or materials .
Organic Synthesis and Medicinal Chemistry
Antihistaminic Agents
Sedative-Hypnotic Research
Polymer Modification
Pyrazole-Based Ligands
Biological Activity Studies
Safety and Hazards
properties
IUPAC Name |
(4-chlorophenyl)-(4-methoxyphenyl)methanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXYTXXDCDYWBOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
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